molecular formula C18H28ClN3O3 B12115888 Saxagliptin hydrochloride Monohydrate

Saxagliptin hydrochloride Monohydrate

Cat. No.: B12115888
M. Wt: 369.9 g/mol
InChI Key: VDEKWSPOAKFGSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Saxagliptin hydrochloride monohydrate is an orally active hypoglycemic agent used in the management of type 2 diabetes mellitus. It belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. Saxagliptin works by increasing the levels of incretin hormones, which help to regulate blood glucose levels by increasing insulin production and decreasing glucose production in the liver .

Preparation Methods

The synthesis of saxagliptin hydrochloride monohydrate involves several steps. One method includes the coupling of two amino acid derivatives in the presence of a coupling reagent. The amide coupling of (S)-α-[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.1]decane-1-acetic acid and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide, followed by dehydration of the primary amide and deprotection of the amine, affords saxagliptin . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Saxagliptin hydrochloride monohydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically derivatives of saxagliptin with modified pharmacological profiles.

Mechanism of Action

Saxagliptin hydrochloride monohydrate exerts its effects by inhibiting the DPP-4 enzyme, which is responsible for the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, saxagliptin increases the levels of these hormones, leading to increased insulin secretion and decreased glucagon secretion in response to meals . This helps to improve glycemic control in patients with type 2 diabetes mellitus.

Comparison with Similar Compounds

Saxagliptin hydrochloride monohydrate is part of the DPP-4 inhibitor class of drugs, which also includes:

    Sitagliptin: Another DPP-4 inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Linagliptin: Known for its longer half-life and different metabolic pathways compared to saxagliptin.

    Alogliptin: Similar to saxagliptin but with a different chemical structure and pharmacokinetic profile.

Saxagliptin is unique in its specific binding affinity and inhibition potency for the DPP-4 enzyme, as well as its metabolic profile, which includes the formation of the active metabolite 5-hydroxy saxagliptin .

Properties

Molecular Formula

C18H28ClN3O3

Molecular Weight

369.9 g/mol

IUPAC Name

2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate;hydrochloride

InChI

InChI=1S/C18H25N3O2.ClH.H2O/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;;/h10-15,23H,1-7,9,20H2;1H;1H2

InChI Key

VDEKWSPOAKFGSV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.